molecular formula C13H11N3O4 B2803690 methyl 2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate CAS No. 899749-13-4

methyl 2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate

Cat. No. B2803690
CAS RN: 899749-13-4
M. Wt: 273.248
InChI Key: HYKBBXAUGVWMSC-UHFFFAOYSA-N
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Description

“Methyl 2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate” is a compound that belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities .


Synthesis Analysis

The synthesis of pyridazine-based compounds has been a topic of interest in medicinal chemistry . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents . Various methods have been reported for the synthesis of pyridazine derivatives .


Molecular Structure Analysis

The molecular structure of “methyl 2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate” includes a pyridazine ring, which is a heterocycle containing two adjacent nitrogen atoms . Pyridazine-based systems have been shown to have numerous practical applications .


Chemical Reactions Analysis

Pyridazine and pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . They have been shown to possess various biological properties .


Physical And Chemical Properties Analysis

The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties contribute to unique applications in molecular recognition .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has shown that methyl 2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate serves as a critical intermediate in the synthesis of various heterocyclic compounds, including derivatives of pyridazine, pyrrole, imidazole-2,4-dione, and pyrazole. This versatility is due to its multifunctional reagent properties, which allow for transformations with hydrazine and monosubstituted aromatic and heteroaromatic hydrazines under various conditions (Stanovnik et al., 2006).

Novel Compound Synthesis

Further studies have extended its application to the synthesis of novel classes of compounds, such as 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones. These syntheses begin from ester functionalities connected directly to aromatic rings, showcasing the compound's utility in regiospecific transformations and intramolecular cyclization processes (Koza et al., 2013).

Preparation of Polyfunctional Heterocyclic Systems

The compound has also been utilized in the preparation of polyfunctional heterocyclic systems. This is accomplished through reactions with various synthons, leading to the formation of polysubstituted heterocyclic systems, such as pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles. This wide range of synthetic capabilities underscores the compound's importance in medicinal chemistry and drug development processes (Pizzioli et al., 1998).

Antimicrobial and Antioxidant Activities

Additionally, derivatives synthesized from methyl 2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate have been evaluated for their antimicrobial and antioxidant activities. This research indicates the potential pharmaceutical applications of the compound and its derivatives, providing a foundation for the development of new therapeutic agents (Shah, 2014).

Future Directions

Pyridazine-based systems have been shown to have numerous practical applications and are present in some commercially available drugs and agrochemicals . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

methyl 2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c1-20-13(19)8-4-2-3-5-9(8)14-12(18)10-6-7-11(17)16-15-10/h2-7H,1H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKBBXAUGVWMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=NNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate

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